Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-
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Overview
Description
Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- is a complex organic compound with a unique structure that includes a fluoro-substituted aromatic ring, a hexahydroisoindole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Fluorination: Introduction of the fluoro group to the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of Hexahydroisoindole: Cyclization of a suitable precursor to form the hexahydroisoindole ring system. This can be achieved through intramolecular cyclization reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-fluoro-2-methoxyphenyl)-: Similar structure but lacks the hexahydroisoindole moiety.
Acetamide, N-(5-chloro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)-: Similar structure with a chloro substituent instead of fluoro.
Acetamide, N-(5-fluoro-2-methoxyphenyl)-: Similar structure but lacks the hexahydroisoindole moiety.
Uniqueness
The uniqueness of Acetamide, N-(5-fluoro-4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-2-methoxyphenyl)- lies in its combination of a fluoro-substituted aromatic ring, a hexahydroisoindole moiety, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
134882-52-3 |
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Molecular Formula |
C17H17FN2O4 |
Molecular Weight |
332.33 g/mol |
IUPAC Name |
N-[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-5-fluoro-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C17H17FN2O4/c1-9(21)19-13-7-12(18)14(8-15(13)24-2)20-16(22)10-5-3-4-6-11(10)17(20)23/h7-8H,3-6H2,1-2H3,(H,19,21) |
InChI Key |
PTASICFBOPTMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)N2C(=O)C3=C(C2=O)CCCC3)F |
Origin of Product |
United States |
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